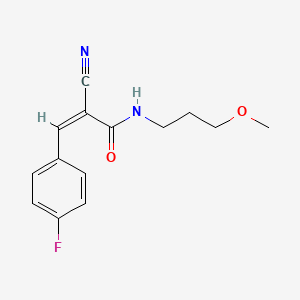
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Mecanismo De Acción
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of various types of cancer. By blocking the activity of BTK, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibits the growth and survival of cancer cells, while sparing normal cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor activity, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to have other biochemical and physiological effects. For example, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to enhance the activity of immune cells, which could potentially improve the efficacy of immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several potential future directions for research on (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of interest is the development of combination therapies that include (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide and other drugs with complementary mechanisms of action. Another area of interest is the exploration of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide's potential in other diseases beyond cancer, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide could lead to the discovery of even more effective therapies.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The yield of the final product is generally high, which makes it suitable for large-scale production.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has shown potent antitumor activity, both as a single agent and in combination with other drugs. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for further development.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-8-2-7-17-14(18)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMAPODVTXCPNJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

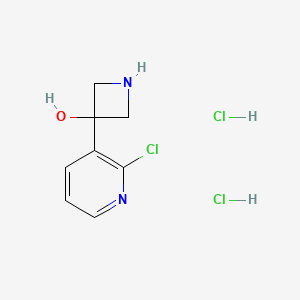
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)
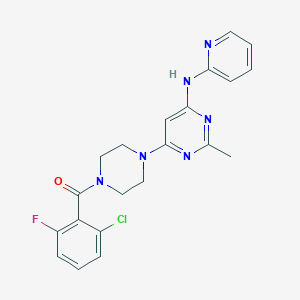
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
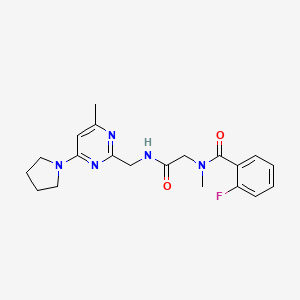
![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
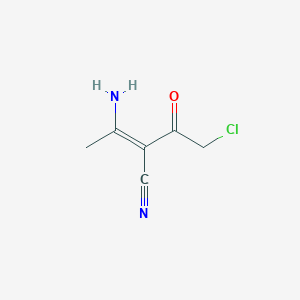
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
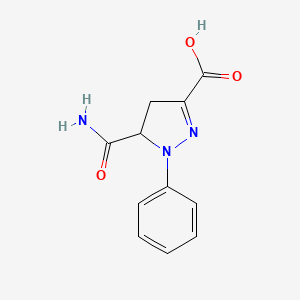
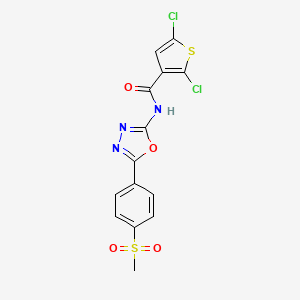
![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)